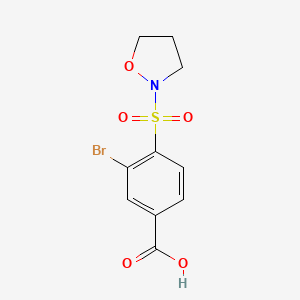
3-Bromo-4-(1,2-oxazolidin-2-ylsulfonyl)benzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Bromo-4-(1,2-oxazolidin-2-ylsulfonyl)benzoic acid is a chemical compound that has gained significant attention in the scientific community due to its potential applications in medicinal chemistry. This compound is a member of the benzoic acid family and has a molecular weight of 365.2 g/mol.
Mécanisme D'action
The mechanism of action of 3-Bromo-4-(1,2-oxazolidin-2-ylsulfonyl)benzoic acid is not fully understood. However, it has been reported to inhibit the activity of enzymes such as cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX) which are involved in the production of inflammatory mediators. This inhibition leads to a reduction in inflammation and pain.
Biochemical and Physiological Effects:
3-Bromo-4-(1,2-oxazolidin-2-ylsulfonyl)benzoic acid has been reported to have several biochemical and physiological effects. It has been found to inhibit the growth of several bacterial strains such as Staphylococcus aureus and Escherichia coli. It has also been reported to induce apoptosis in cancer cells and inhibit the proliferation of cancer cells. Furthermore, it has been found to reduce inflammation and pain in animal models of inflammation.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 3-Bromo-4-(1,2-oxazolidin-2-ylsulfonyl)benzoic acid in lab experiments is its high purity and stability. This compound can be easily synthesized in high yields and purified using column chromatography. However, one of the limitations of using this compound is its high cost. The synthesis of this compound requires expensive reagents and equipment which can be a limiting factor for some research groups.
Orientations Futures
There are several future directions for the research on 3-Bromo-4-(1,2-oxazolidin-2-ylsulfonyl)benzoic acid. One possible direction is the development of new drugs for the treatment of inflammatory diseases such as arthritis and asthma. Another direction is the investigation of the potential anti-cancer properties of this compound and its use in the development of new cancer therapies. Additionally, the mechanism of action of this compound needs to be further elucidated to fully understand its potential applications in medicinal chemistry.
Méthodes De Synthèse
The synthesis of 3-Bromo-4-(1,2-oxazolidin-2-ylsulfonyl)benzoic acid involves the reaction between 3-bromo-4-hydroxybenzoic acid and 1,2-oxazolidin-2-ylmethanesulfonyl chloride in the presence of a base such as triethylamine. The reaction takes place in a solvent such as dichloromethane or chloroform and is followed by purification using column chromatography. This method has been reported in several research papers and has been found to produce high yields of the compound.
Applications De Recherche Scientifique
3-Bromo-4-(1,2-oxazolidin-2-ylsulfonyl)benzoic acid has been extensively studied for its potential applications in medicinal chemistry. It has been reported to have anti-inflammatory, anti-bacterial, and anti-cancer properties. Several research studies have investigated the use of this compound in the development of new drugs for the treatment of various diseases.
Propriétés
IUPAC Name |
3-bromo-4-(1,2-oxazolidin-2-ylsulfonyl)benzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10BrNO5S/c11-8-6-7(10(13)14)2-3-9(8)18(15,16)12-4-1-5-17-12/h2-3,6H,1,4-5H2,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDZDRDZXXYICHW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(OC1)S(=O)(=O)C2=C(C=C(C=C2)C(=O)O)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10BrNO5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-ethyl-5-fluoro-N-[1-(5-methyl-1,3-oxazol-2-yl)ethyl]pyrimidin-4-amine](/img/structure/B6644065.png)
![4-bromo-1-methyl-N-[1-(5-methyl-1,3-oxazol-2-yl)ethyl]pyrrole-2-carboxamide](/img/structure/B6644069.png)
![4-fluoro-N-[(4S)-4-methoxypyrrolidin-3-yl]-2-methylbenzamide](/img/structure/B6644071.png)
![2-[1-(1,5-Dimethylpyrazole-3-carbonyl)piperidin-2-yl]acetic acid](/img/structure/B6644084.png)



![5-bromo-N-[2-(1,2-oxazolidin-2-yl)-2-oxoethyl]furan-2-carboxamide](/img/structure/B6644123.png)
![4-[[3-(3-Fluorophenyl)cyclobutyl]amino]pentan-2-ol](/img/structure/B6644135.png)
![N-[(2-aminophenyl)methyl]-6,7-dihydro-5H-cyclopenta[b]pyridin-2-amine](/img/structure/B6644143.png)
![Methyl 5-[(2-methyloxolan-3-yl)sulfamoyl]-1,3-thiazole-4-carboxylate](/img/structure/B6644147.png)

![1-[[(4-Fluoro-2-methylbenzoyl)amino]methyl]cyclobutane-1-carboxylic acid](/img/structure/B6644157.png)